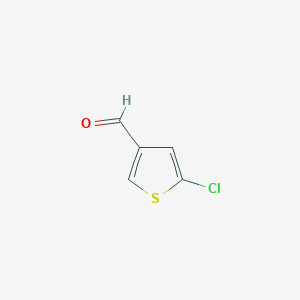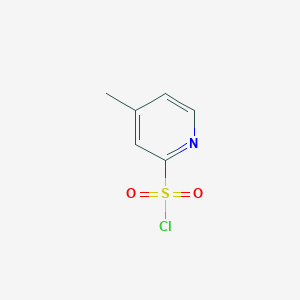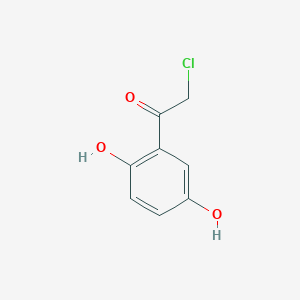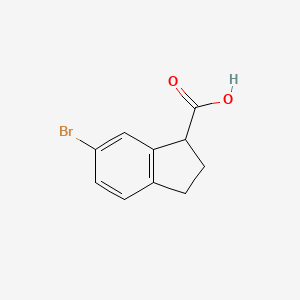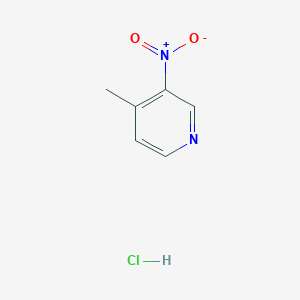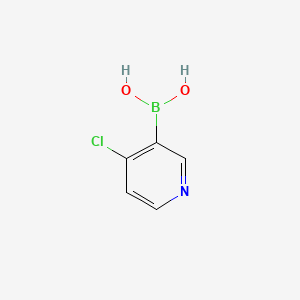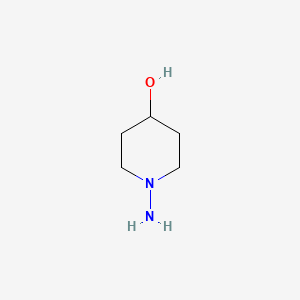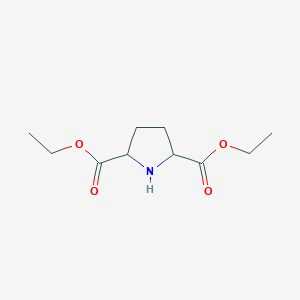
Diethyl pyrrolidine-2,5-dicarboxylate
Übersicht
Beschreibung
Diethyl pyrrolidine-2,5-dicarboxylate is a chemical compound with the linear formula C10H17NO4 . It is a colorless to yellow liquid and has a molecular weight of 215.25 . It was first described in 1886 and has since been prepared by a variety of methods . It has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors .
Synthesis Analysis
The synthesis of Diethyl pyrrolidine-2,5-dicarboxylate involves an unexpected base-induced ring contraction from a 1,4-thiazine precursor . The compound was obtained in moderate yield by this new and unexpected route .
Molecular Structure Analysis
The molecular structure of Diethyl pyrrolidine-2,5-dicarboxylate shows bond lengths and angles within the expected range . A slight inequivalence in the dimensions around the two ester carbonyls reflects the fact that one is involved in hydrogen bonding and the other is not .
Chemical Reactions Analysis
The chemical reactions involving Diethyl pyrrolidine-2,5-dicarboxylate are quite interesting. For instance, it has been reported that pyrrole dicarboxylates can be rapidly and selectively reduced to the corresponding mono-alcohol using 3 eq of diisobutylaluminum hydride at 0°C .
Physical And Chemical Properties Analysis
Diethyl pyrrolidine-2,5-dicarboxylate is a colorless to yellow liquid . It has a molecular weight of 215.25 . The InChI Code is 1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Methods of Application : The compound is synthesized through a base-induced ring contraction from a 1,4-thiazine precursor. The process involves starting with ethyl bromopyruvate and cysteine ethyl ester hydrochloride to prepare diethyl dihydrothiazinedicarboxylate. This is followed by oxidation and spontaneous thermal dehydration or direct dehydrogenation using DDQ .
Results : The yield of diethyl pyrrolidine-2,5-dicarboxylate was moderate, and its crystal structure featured hydrogen bonded dimers, which is a common structural motif in similar pyrrole esters .
Methods of Application : The synthesis involves a novel route that unexpectedly yields the pyrrole diester from a dihydrothiazinedicarboxylate precursor when treated with NaOH in ethanol .
Results : The reaction yielded a moderate amount of the desired product, with the structure confirmed through X-ray diffraction .
Methods of Application : The compound undergoes photochemical reactions under specific light conditions to form complex tricyclic structures .
Results : The outcomes of such photochemical syntheses are significant for understanding the behavior of molecules under light and could lead to the development of new photoresponsive materials .
Methods of Application : X-ray diffraction techniques are employed to determine the molecular and crystal structure, providing insights into its hydrogen bonding patterns .
Results : The X-ray structure analysis revealed hydrogen bonded dimers, which aligns with the structures of other crystallographically characterized 2-acylpyrroles .
Methods of Application : The transformation is studied by reacting the compound with various bases and analyzing the resulting structural changes .
Results : The studies provide valuable information on the reactivity and stability of the compound under different chemical conditions .
Methods of Application : Spectroscopic techniques like UV-Visible spectroscopy are used to analyze the compound’s absorption and emission properties .
Results : The spectroscopic data obtained matches well with the literature, confirming the compound’s identity and purity .
Methods of Application : The synthesis typically involves reactions under controlled conditions that allow for the formation of cyclic structures with the diester serving as a key intermediate .
Results : The successful synthesis of these compounds opens up possibilities for the creation of new materials and pharmaceuticals .
Methods of Application : The compound is incorporated into electronic devices through vapor deposition or solution processing techniques .
Results : The incorporation of this compound into electronic devices could lead to the development of flexible and lightweight electronic components .
Methods of Application : The compound is used to synthesize active ingredients that target specific pests or plant diseases .
Results : The application of these agrochemicals can lead to improved crop yields and protection against various biotic stresses .
Methods of Application : Polymerization reactions involving this compound can lead to materials with desired mechanical and thermal properties .
Results : The resulting polymers could have applications in various industries, including automotive, aerospace, and consumer goods .
Methods of Application : It is introduced into catalytic systems to form complexes with metals, which then catalyze various chemical reactions .
Results : The use of this compound in catalysis can enhance the efficiency of industrial chemical processes .
Methods of Application : The compound is used to create agents that can capture or neutralize pollutants .
Results : These applications contribute to reducing environmental pollution and promoting sustainability .
Methods of Application : The compound can be used to prepare nanoparticles with specific surface functionalities that allow for targeted delivery of therapeutics .
Results : The synthesized nanoparticles exhibit potential for targeted drug delivery systems, enhancing the efficacy of treatments .
Analytical Chemistry
Methods of Application : It is used as a reference compound in various chromatographic techniques, such as HPLC or GC-MS, to calibrate the system and ensure accurate results .
Results : The use of this compound as a standard helps in achieving precise and reliable analytical outcomes .
Methods of Application : It is used to investigate the inhibition of certain enzymes, providing insights into enzyme mechanisms and potential drug targets .
Results : The studies have shown that this compound can effectively inhibit specific enzymes, which may be useful in designing new drugs .
Methods of Application : The compound is incorporated into composites or coatings to enhance their performance and durability .
Results : The materials developed using this compound show improved properties, making them suitable for various industrial applications .
Methods of Application : The compound is utilized to create preservatives or nutritional supplements that are added to food items .
Results : These additives help in preserving the quality of food and providing additional health benefits .
Methods of Application : The compound is simulated using computational chemistry software to understand its reactivity and interaction with other molecules .
Results : The computational models provide valuable predictions that guide experimental chemists in designing new reactions and compounds .
Safety And Hazards
The safety data sheet for Diethyl pyrrolidine-2,5-dicarboxylate suggests that it should be stored at 4°C and protected from light . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water .
Eigenschaften
IUPAC Name |
diethyl pyrrolidine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYNGPAGOCWBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530223 | |
| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pyrrolidine-2,5-dicarboxylate | |
CAS RN |
41994-50-7 | |
| Record name | 2,5-Pyrrolidinedicarboxylic acid, 2,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





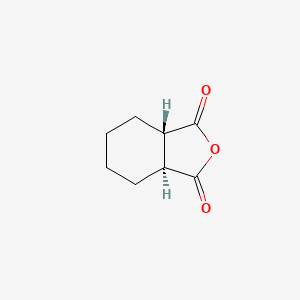
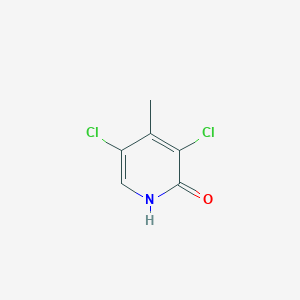
![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
